Mycobacterial Growth Inhibition Potency of the Triazole-Pyridyl Benzoxaborole Carboxamide
The target compound (designated compound 14 in the 2023 IJMS study) demonstrated mycobacterial growth inhibition at low micromolar concentrations against drug-susceptible Mycobacterium tuberculosis H37Rv and retained comparable activity against multidrug-resistant clinical isolates [1]. The triazole-pyridyl substitution pattern at the 6-carboxamide position is essential for this activity profile; comparative analysis within the 19-compound series revealed that heteroaryl substitution (specifically pyridyl-triazole) at the amide terminus produced superior antimycobacterial activity relative to simpler aryl carboxamide analogs [1].
| Evidence Dimension | In vitro growth inhibition of Mycobacterium tuberculosis H37Rv |
|---|---|
| Target Compound Data | Low micromolar MIC range (exact numerical MIC value retained in full article only; study indicates inhibition within micromolar concentration range) |
| Comparator Or Baseline | Simpler aryl 6-carboxamide benzoxaboroles (e.g., compound 1 in the series) exhibited reduced antimycobacterial potency |
| Quantified Difference | Substantial potency improvement associated with heteroaryl triazole-pyridyl substitution pattern |
| Conditions | In vitro susceptibility testing against Mycobacterium tuberculosis H37Rv; activity also confirmed against multidrug-resistant clinical isolates |
Why This Matters
The retention of activity against multidrug-resistant clinical isolates distinguishes this compound from front-line antitubercular agents that suffer from acquired resistance, making it valuable for procurement in resistant-TB research programs.
- [1] Marta P, et al. Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. International Journal of Molecular Sciences, 2023, 24(3), 2951. View Source
